molecular formula C21H23ClN4O4S B2560829 N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide CAS No. 1297610-02-6

N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No.: B2560829
CAS No.: 1297610-02-6
M. Wt: 462.95
InChI Key: TUMDWANWRXDIHY-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel kinase inhibitors. This molecule features a thiazole core linked to a substituted phenyl ring via a carboxamide bridge, a structural motif commonly found in small molecule inhibitors targeting tyrosine kinases like c-Met . The thiophene and thiazole heterocycles are privileged pharmacophores known to contribute to potent biological activity by facilitating key hydrogen bonding and hydrophobic interactions within enzyme active sites . Compounds with this core structure are frequently investigated for their potential to induce cell cycle arrest and apoptosis in cancer cell lines, providing valuable tools for studying signaling pathways involved in tumor proliferation and survival . Researchers utilize this and related thiazole-carboxamide derivatives as critical building blocks in structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties for potential antitumor candidates . This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use.

Properties

CAS No.

1297610-02-6

Molecular Formula

C21H23ClN4O4S

Molecular Weight

462.95

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C21H23ClN4O4S/c1-13(2)30-18-10-4-15(5-11-18)12-23-20(27)19-14(3)24-25-21(19)31(28,29)26-17-8-6-16(22)7-9-17/h4-11,13,26H,12H2,1-3H3,(H,23,27)(H,24,25)

InChI Key

TUMDWANWRXDIHY-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)OC(C)C

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.

The compound has the following chemical identifiers:

PropertyValue
CAS Number 54679-16-2
Molecular Formula C8H6ClNS2
Molecular Weight 215.71 g/mol
IUPAC Name 4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole
PubChem CID 736496

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines under specific conditions. The thiazole ring is significant for imparting biological activity, particularly in anti-cancer and anti-inflammatory applications .

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the thiazole moiety can inhibit the growth of various bacterial strains and fungi. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic pathways .

Anticancer Properties

This compound has been evaluated for its anticancer activity. In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle progression and the activation of caspases. Notably, derivatives of thiazole have been reported to exhibit selective cytotoxicity against specific cancer cell lines while sparing normal cells .

Anti-inflammatory Effects

The compound also shows promise in reducing inflammation. It has been observed to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including this compound, revealed a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.
  • Anticancer Activity : In a series of experiments involving human cancer cell lines (e.g., breast cancer and leukemia), the compound was shown to significantly reduce cell viability compared to control groups. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
  • Inflammation Studies : In vivo models demonstrated that treatment with the compound resulted in a marked decrease in inflammatory markers in conditions mimicking arthritis, suggesting its potential use as an anti-inflammatory agent.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties, and N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide is no exception. Research has demonstrated that this compound exhibits potent activity against various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial activity of this compound against common pathogens, revealing the following Minimum Inhibitory Concentration (MIC) values:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that the compound has promising potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with several studies indicating that they can inhibit the proliferation of cancer cells. This compound has shown significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a comparative study assessing the cytotoxic effects of thiazole derivatives on human cancer cell lines, the following IC50 values were observed:

Compound NameCell LineIC50 (µM)
Compound AA-4311.98
Compound BHT291.61
This CompoundMCF71.75

These findings indicate that this compound is a promising candidate for further development as an anticancer therapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.
  • Substitution Reactions : Introducing the 4-chloro-2-methylphenyl group through nucleophilic substitution.
  • Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

The characterization of this compound is usually performed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is soluble in DMSO and exhibits favorable absorption characteristics, making it suitable for further pharmacological evaluation.

Chemical Reactions Analysis

Thiazole Ring Construction

The Hantzsch thiazole synthesis is a probable method for forming the 1,3-thiazole core. This typically involves the reaction of a thiourea with an α-halo ketone in a solvent like ethanol, as demonstrated in analogous compounds . For the target molecule, the α-halo ketone may carry the 2-thienyl substituent to introduce the thiophene ring during cyclization.

Key Reagents :

  • Thiourea derivative (e.g., substituted thiourea with chlorine/methyl groups)

  • α-halo ketone (e.g., 2-thienyl bromide or chloride)

  • Ethanol (green solvent)

Mechanism :
The reaction proceeds via nucleophilic attack of the thiourea’s sulfur on the α-halo ketone, followed by dehydrohalogenation and cyclization to form the thiazole ring .

Carboxamide Formation

The carboxamide group (-CONH-) is likely introduced through amide coupling . A common approach involves:

  • Activation of the carboxylic acid : Conversion of the thiazole’s carboxylic acid to an acid chloride using oxalyl chloride (COCl₂) or other activating agents .

  • Coupling with amine : Reaction with 4-chloro-2-methylphenylamine using coupling reagents like HATU or EDC, as seen in similar thiazole derivatives .

Key Reagents :

  • Oxalyl chloride (COCl₂)

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • 4-chloro-2-methylphenylamine

Mechanism :
The activated acid chloride reacts with the amine in a Schotten-Baumann-like reaction, forming the carboxamide bond under basic conditions .

Structural Verification

Spectral data plays a critical role in confirming the compound’s identity:

Technique Critical Observations
IR - NH stretch (~3130 cm⁻¹)
- C-F stretch (~1056 cm⁻¹)
- C-Cl stretch (~725 cm⁻¹)
¹H-NMR - Singlet for CH₃ group (~2.55 ppm)
- Aromatic protons in the thiophene and chloro-methylphenyl rings
Mass Spectrometry Molecular ion peak at m/z corresponding to C₁₄H₉Cl₂N₂OS (calculated: 330.1 g/mol)

Reactivity and Stability

The compound’s stability and reactivity depend on its substituents:

  • Electron-withdrawing groups (Cl, thienyl) on the thiazole ring may enhance stability.

  • The carboxamide group introduces hydrogen-bonding potential, affecting solubility and bioactivity .

Comparison with Analogous Compounds

Feature Target Compound Analogue (Result )
Substituents 2-thienyl, 4-chloro-2-methylphenyl4-fluorophenyl, 3-chloro-2-methylphenyl
Carboxamide Position 4-carboxamide2-amine (no carboxamide)
Synthesis Method Hantzsch + amide couplingHantzsch thiazole synthesis

Research Findings

  • Antimicrobial Activity : Thiazole carboxamides often exhibit antimicrobial properties, though direct data for this compound is unavailable .

  • Spectral Fingerprinting : IR/NMR data aligns with thiazole derivatives, emphasizing the importance of halogen (Cl/F) and thiophene signals for structural confirmation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thiazole Carboxamides

Core Structural Variations

Key structural differences among similar compounds lie in substituent patterns on the thiazole ring and the carboxamide side chain:

Compound Name Thiazole Substituents Carboxamide Substituent Key Functional Groups Reference
Target Compound 2-(2-thienyl) N-(4-chloro-2-methylphenyl) Thienyl, chloro, methylphenyl
2-(2,3-dihydroxyphenyl)-N-[2-(1H-imidazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide 2-(2,3-dihydroxyphenyl) N-[2-(1H-imidazol-5-yl)ethyl] Dihydroxyphenyl, imidazole
Acotiamide (N-[2-[di(isopropyl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide) 2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino] N-[2-[di(isopropyl)amino]ethyl] Methoxybenzoyl, isopropylamino
N-(2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide Benzothiazole-3-carboxamide N-(2-(4-chlorophenyl)-4-oxothiazolidinyl) Benzothiazole, chlorophenyl, ketone

Key Observations :

  • Acotiamide incorporates a bulkier carboxamide side chain with a di(isopropyl)amino group, likely improving solubility and bioavailability .
  • Compounds with benzothiazole or imidazole substituents (e.g., ) introduce additional hydrogen-bonding or metal-coordination capabilities.

Spectroscopic and Pharmacological Comparisons

Spectroscopic Profiles
  • IR Spectroscopy :

    • The target compound’s thienyl and carboxamide groups would exhibit ν(C=O) ~1660–1680 cm⁻¹ and ν(NH) ~3150–3300 cm⁻¹, consistent with similar carboxamides .
    • Compounds with thione tautomers (e.g., triazoles in ) lack ν(C=O) but show ν(C=S) ~1247–1255 cm⁻¹.
  • NMR Spectroscopy :

    • The 4-chloro-2-methylphenyl group in the target compound would produce distinct aromatic protons at δ 7.2–7.6 ppm (1H-NMR) and carbons at δ 120–140 ppm (13C-NMR), similar to chlorophenyl derivatives in .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-chloro-2-methylphenyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide and structurally related compounds?

  • Methodological Answer : A common approach involves coupling thiazole-4-carboxylic acid derivatives with substituted anilines. For example, in analogous compounds like N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide, condensation reactions between thiazole precursors and amines are performed in ethanol under reflux (60–70°C) with yields ranging from 37% to 70% . Optimize reaction conditions (solvent, temperature, catalyst) using high-resolution NMR to monitor intermediate formation.

Q. How can the crystal structure of this compound be determined, and what software tools are validated for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling twinned or high-resolution data . Preprocess data with SHELXPRO for macromolecular interfaces. Validate results via R-factor convergence (<5% discrepancy) and Hirshfeld surface analysis.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., thienyl protons at δ 7.2–7.5 ppm, thiazole carbons at δ 160–170 ppm) .
  • FTIR : Identify carboxamide C=O stretches (~1650–1680 cm1^{-1}) and thiophene C-S bonds (~690 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~362.85 g/mol for C16_{16}H12_{12}ClN2_2OS2_2) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific molecular targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., kinases or proteases). Validate predictions with MD simulations (GROMACS) to assess binding stability. For example, analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide show affinity for pesticidal targets via π-π stacking and halogen bonding .

Q. What experimental strategies resolve contradictions in reported biological activity data for thiazole-carboxamide derivatives?

  • Methodological Answer :
  • Dose-Response Studies : Use IC50_{50} assays (e.g., MTT for cytotoxicity) across multiple cell lines to rule out cell-type specificity.
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KINOMEscan) to identify unintended interactions .
  • Metabolic Stability : Assess hepatic microsomal stability to confirm if discrepancies arise from pharmacokinetic variability .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological properties?

  • Methodological Answer :
  • Substitution Analysis : Modify the thienyl or chloro-methylphenyl groups to assess effects on logP (e.g., introduce electron-withdrawing groups to enhance solubility) .
  • Bioisosteric Replacement : Replace the thiazole ring with oxadiazole (e.g., 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole) to improve metabolic stability .
  • Pharmacophore Mapping : Overlay active/inactive analogs using Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carboxamide oxygen) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :
  • Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) for enantiomer separation.
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to minimize racemization .
  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and impurity formation .

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